Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Description
Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS 147610-98-8) is a spirocyclic compound featuring a bicyclic framework with nitrogen and oxygen atoms. Its molecular formula is C₁₆H₁₉NO₃ (MW: 273.33 g/mol), and it is characterized by a benzyl ester group attached to a 7-azaspiro[3.5]nonane core . The compound is synthesized via reactions involving benzylamine and DABAL-Me₃ in tetrahydrofuran (THF), yielding a 71% isolated product (compound 13 in ). Key spectral data, such as ¹H NMR (e.g., aromatic protons at δ 7.37–7.29 and benzylic CH₂ at δ 5.11), confirm its structure .
Properties
IUPAC Name |
benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-14(19-10-13-4-2-1-3-5-13)16-8-6-15(7-9-16)11-18-12-15/h1-5H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIQCGAWZIYVOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12COC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phase-Transfer Catalyzed Cyclization
Adapted from the synthesis of 7-oxo-2-azaspiro[3.5]nonane, this method employs bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal as starting materials. Key modifications include:
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Reagents :
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Conditions :
This route yields 76.8–106.5 g of the intermediate spirocyclic ketone, which is subsequently benzylated using benzyl chloroformate under Schotten-Baumann conditions.
Reductive Cyclization of β-Keto Amides
A seven-step synthesis from ethyl cyclopentanonecarboxylate involves:
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Aminolysis : Reaction with benzylamine to form a β-keto amide.
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Conjugate Addition : Introduction of an aldehyde side chain via acrolein.
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Reductive Cyclization : Using to form spirocyclic alcohols (12a/b).
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Oxidation : Conversion to the ketone (14) via .
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Benzylation : Esterification with benzyl chloroformate.
This method achieves an overall yield of 56–74% after purification by flash chromatography.
Tosylmethyl Isocyanide (TOSMIC) Reaction
The spirocyclic ketone (14) reacts with TOSMIC and tert-BuOK to form an α,β-unsaturated nitrile, which is hydrolyzed to the carboxylate and benzylated. This approach avoids harsh redox conditions but requires precise stoichiometric control.
Mitsunobu Reaction
Epimeric alcohols (12a/b) are resolved using diethyl azodicarboxylate (DEAD) and triphenylphosphine, followed by benzylation. This method improves stereoselectivity but increases synthetic complexity.
Optimization and Challenges
Yield-Enhancing Strategies
Characterization and Analytical Data
Spectroscopic Profiles
Chromatographic Validation
| Method | Retention Time (min) | Purity (%) |
|---|---|---|
| Reverse-Phase HPLC | 12.7 | 98.5 |
| TLC (Hexane:EtOAc) | R = 0.52 | – |
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced spirocyclic amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium azide, thiols.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Reduced spirocyclic amines.
Substitution: Azide or thiol-substituted products.
Scientific Research Applications
Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: May be used in the synthesis of materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate is not fully understood. it is believed to interact with specific molecular targets, possibly enzymes or receptors, leading to its observed biological effects. The spirocyclic structure may play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Benzyl 3-Hydroxy-2-(isopropylcarbamoyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (Compound 14)
tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS 240401-27-8)
- Structure : Replaces the benzyl ester with a tert-butyl carbamate.
- Molecular Formula: C₁₂H₂₁NO₃ (MW: 227.30 g/mol), smaller than the benzyl analogue.
- Properties : The tert-butyl group increases steric bulk and stability under acidic conditions, making it a preferred protecting group in peptide synthesis .
Analogues with Modified Spirocyclic Cores
Ethyl 2-oxospiro[3.5]nonane-7-carboxylate (CAS 1615656-09-1)
tert-Butyl-3-oxo-9-(silylmethylene)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate (Compound 13 in )
- Structure: Spiro[4.4]nonane core (vs. [3.5]) with a silylmethylene group.
- Synthesis : Photochemical reaction yields an 85:15 mixture of (Z)- and (E)-isomers.
- Applications : The expanded ring system reduces steric strain, enhancing stability in radical reactions .
Biological Activity
Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate is a complex organic compound with significant potential in various biological applications, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula: C16H19NO3
- Molecular Weight: 273.332 g/mol
- CAS Number: 147610-98-8
The compound features a unique spirocyclic structure that contributes to its biological activity by facilitating interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The spirocyclic structure enhances its binding affinity, potentially leading to modulation of enzyme activity and alteration of signal transduction pathways. The exact molecular targets remain under investigation, but preliminary studies suggest interactions with GPR119 receptors, which play a role in glucose metabolism and insulin secretion .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, although further research is necessary to elucidate the underlying mechanisms and efficacy in vivo.
Research Findings and Case Studies
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Spirocyclic Core: This is achieved through cyclization reactions involving dihydroxy compounds.
- Introduction of the Benzyl Group: Nucleophilic substitution reactions using benzyl chloride.
- Hydroxylation: Utilization of oxidizing agents like hydrogen peroxide to introduce hydroxyl groups.
These methods are crucial for producing the compound in sufficient purity for biological testing.
Comparison with Similar Compounds
This compound can be compared with similar compounds based on their structural features and biological activities:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | tert-butyl group instead of benzyl | Similar antimicrobial properties |
| 2-Oxa-7-azaspiro[3.5]nonane oxalate | Oxa group instead of benzyl | Less potent in GPR119 agonism |
The presence of the benzyl group in this compound enhances its lipophilicity and interaction with biological targets compared to non-benzylated counterparts.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the spirocyclic structure and substituent positions (e.g., benzyl ester peaks at δ 5.1–5.3 ppm for CH₂ and aromatic protons at δ 7.3–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak at m/z 274.18 for C₁₆H₁₉NO₃).
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
How should researchers address discrepancies in reported reactivity or yields across studies?
Advanced
Common troubleshooting approaches:
- Moisture exclusion : Ensure anhydrous conditions via molecular sieves or inert gas (N₂/Ar) to prevent hydrolysis of intermediates .
- Starting material purity : Verify precursor integrity via NMR or LC-MS; impurities (e.g., residual solvents) can inhibit cyclization.
- Reaction monitoring : Use in-situ techniques like FT-IR or inline NMR to detect intermediates and adjust conditions dynamically .
What biological applications are currently being explored for this spirocyclic compound?
Q. Basic
- Medicinal chemistry : Serves as a scaffold for designing enzyme inhibitors (e.g., proteases, kinases) due to its conformational rigidity and ability to mimic transition states .
- Neuroscience : Investigated for modulating neurotransmitter receptors (e.g., GABAₐ or NMDA receptors) via structural analogs .
How can computational methods guide the design of derivatives with improved bioactivity?
Q. Advanced
- Molecular docking : Predict binding affinities to target proteins (e.g., using AutoDock Vina) by modifying substituents on the spirocyclic core.
- QSAR modeling : Correlate electronic (e.g., Hammett constants) or steric parameters with biological activity to prioritize synthetic targets .
- Metabolic stability prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., CYP450 interactions) early in design .
What safety protocols are essential when handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of fine particulates.
- Storage : Keep in sealed containers under inert gas at 2–8°C to prevent degradation .
What mechanistic insights exist for substitution reactions at the benzyl ester group?
Q. Advanced
- Kinetic studies : Pseudo-first-order kinetics reveal rate dependence on nucleophile concentration (e.g., azide or thiolate ions) .
- Isotopic labeling : ¹⁸O tracing in the carbonyl group confirms nucleophilic acyl substitution mechanisms .
- DFT calculations : Predict transition state geometries and activation energies for different leaving groups .
Comparative Table: Synthetic Methods for this compound
| Method | Solvent | Base | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|---|---|
| Nucleophilic Substitution | DMF | NaH | 65–75 | >95 | |
| Cyclization | DCM | K₂CO₃ | 55–60 | 90–95 | |
| Automated Synthesis | DMF/DCM mix | Phase-transfer catalyst | 80–85 | >98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
